

An In-depth Technical Guide to 2,2-Dimethylpropanethioamide (CAS 630-22-8)

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Compound of Interest

Compound Name: 2,2-Dimethylpropanethioamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of **2,2-Dimethylpropanethioamide** (CAS 630-22-8). All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Core Properties of 2,2-Dimethylpropanethioamide

2,2-Dimethylpropanethioamide, also known as thiopivalamide, is a white to yellow solid organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Physicochemical Data



Property	Value
Molecular Formula	C5H11NS
Molecular Weight	117.22 g/mol [1]
Melting Point	117-119 °C
Boiling Point	162.1 ± 23.0 °C at 760 Torr
Density	0.978 ± 0.06 g/cm³ at 20 °C
Water Solubility	10 g/L at 25 °C[2]
Appearance	White to Yellow Solid[3]
InChI Key	FJZJUSOFGBXHCV-UHFFFAOYSA-N[3]
Canonical SMILES	CC(C)(C)C(=S)N[1]

Safety and Handling Information

2,2-Dimethylpropanethioamide is classified with the signal word "Warning" and is associated with the following GHS hazard statements:

- H302: Harmful if swallowed[1][3]
- H315: Causes skin irritation[1][3]
- H319: Causes serious eye irritation[1][3]
- H332: Harmful if inhaled
- H335: May cause respiratory irritation[3]

Standard precautionary statements for handling this chemical include the use of personal protective equipment (P280), and specific procedures for exposure (P305, P310, P338, P351). [3]

Experimental Protocols



Synthesis of 2,2-Dimethylpropanethioamide

Two primary methods for the synthesis of **2,2-Dimethylpropanethioamide** are detailed below.

Method 1: From Trimethylacetonitrile and Hydrogen Sulfide

This method is adapted from a patented industrial process and is suitable for larger scale synthesis.

Materials:

- Trimethylacetonitrile
- Hydrogen Sulfide
- Aromatic hydrocarbon solvent (e.g., Toluene)
- Aliphatic amine (e.g., Triethylamine)
- Dichloromethane
- Heptane
- Water

Procedure:

- In a suitable reaction vessel, combine the aromatic hydrocarbon solvent and the aliphatic amine. The aliphatic amine should be between 20 to 200 parts by mass with respect to 100 parts by mass of the solvent.[4]
- Introduce trimethylacetonitrile into the mixture.
- React the mixture with hydrogen sulfide under appropriate temperature and pressure conditions until the reaction is complete, as monitored by a suitable technique like HPLC.[4]
- Upon completion, quench the reaction by adding water.[4]
- Perform a liquid-liquid extraction using dichloromethane to separate the organic phase.[4]



- Wash the combined organic phases with water.
- Concentrate the organic phase to isolate the crude product.
- For purification, distill off the toluene and induce crystallization by adding heptane and cooling the mixture to 5°C.[4]
- Filter the precipitated crystals and wash with cold heptane to yield pure **2,2- Dimethylpropanethioamide** as a white solid.[4]

Method 2: Using Lawesson's Reagent

This laboratory-scale synthesis utilizes Lawesson's reagent for the thionation of an amide.

Materials:

- Trimethylacetamide (Pivalamide)
- Lawesson's Reagent
- Anhydrous Tetrahydrofuran (THF)
- · Nitrogen gas
- Petroleum ether
- · Ethyl acetate
- Silica gel

Procedure:

- To a 250 mL round-bottom flask, add trimethylacetamide (5.0 g, 0.049 mol) and Lawesson's reagent (8.0 g, 0.020 mol).[2]
- Add 100 mL of anhydrous THF to dissolve the reactants.[2]
- Place the flask under a nitrogen atmosphere and heat the reaction mixture to 80°C in an oil bath for 4 hours.[2]



- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
- Once the reaction is complete, remove the THF by rotary evaporation.
- Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.[2]
- Combine the fractions containing the product and evaporate the solvent to obtain 2,2-Dimethylpropanethioamide as a white solid (3.7 g, 65% yield).[2]

Determination of Physicochemical Properties (General Procedures)

Melting Point Determination: The melting point can be determined using a capillary tube method with a melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Boiling Point Determination: For a solid compound, the boiling point is determined after it has been melted. The Thiele tube method is a common and effective technique. A small amount of the liquid is placed in a tube with an inverted capillary. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges and then ceases upon slight cooling (at which point the liquid is drawn into the capillary) is recorded as the boiling point.

Solubility Determination: To determine water solubility, a small, measured amount of **2,2-Dimethylpropanethioamide** is added to a known volume of deionized water at a specific temperature (e.g., 25°C). The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the aqueous solution is then determined by a suitable analytical method.

NMR Spectroscopy: For ¹H and ¹³C NMR analysis, a sample of **2,2-**

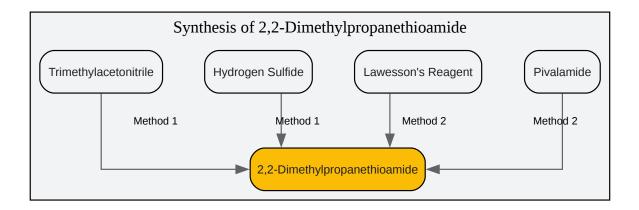
Dimethylpropanethioamide is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is then placed in an NMR tube and analyzed using a spectrometer. The resulting spectra provide information about the structure and purity of the compound.



Role in Drug Development and Signaling Pathways

While **2,2-Dimethylpropanethioamide** does not have a known direct biological signaling role, it is a critical building block in the synthesis of the targeted cancer therapy drug, Dabrafenib. Dabrafenib is a potent inhibitor of BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably melanoma.

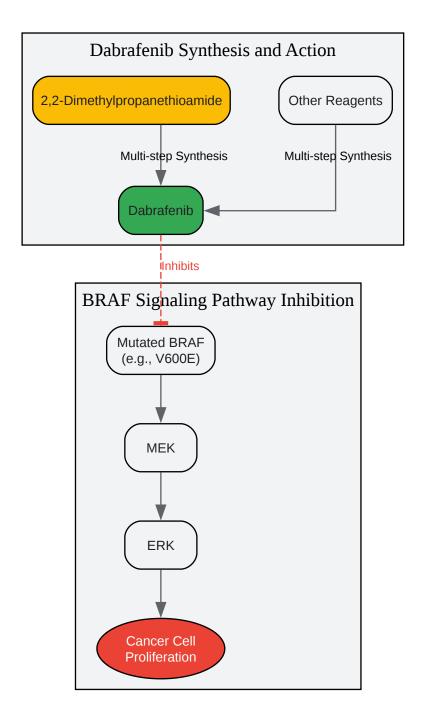
The following diagrams illustrate the logical flow from the synthesis of **2,2- Dimethylpropanethioamide** to its role in the creation of a drug that inhibits a critical cancer signaling pathway.



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Synthesis of 2,2-Dimethylpropanethioamide





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From Intermediate to Pathway Inhibition

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